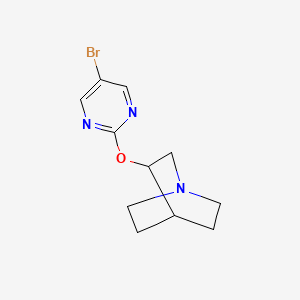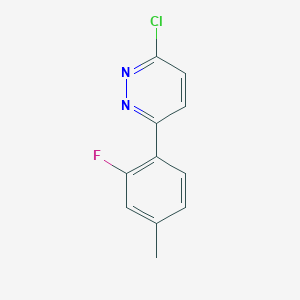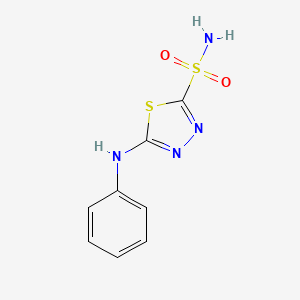
2,3-Difluorobiphenyl
Übersicht
Beschreibung
“2,3-Difluorobiphenyl” is a chemical compound with the molecular formula C12H8F2 and a molecular weight of 190.19 . The IUPAC name for this compound is 2,3-difluoro-1,1’-biphenyl .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H8F2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H . This indicates the presence of two fluorine atoms attached to the second and third carbon atoms of one of the phenyl rings in the biphenyl structure.
Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 190.19 . and is stored at a temperature between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Catalytic Fluoromethylation
2,3-Difluorobiphenyl has relevance in catalytic fluoromethylation, particularly in photoredox systems. Photoredox catalysis using visible-light-induced processes can facilitate the generation of fluoromethyl radicals. Such catalytic methods offer a promising strategy for developing new fluoromethylations under mild conditions, expanding the range of organofluorine compounds synthesized (Koike & Akita, 2016).
Spin-Transition Behavior
In the field of materials chemistry, this compound derivatives have been observed to exhibit unique spin-transition-like behavior. For instance, 2′,5′-difluorobiphenyl-3,5-diyl bis(tert-butyl nitroxide) showed distinct behavior with spin transitions at varying temperatures, highlighting its potential in exploring intermediate-paramagnetic phases (Konno, Kudo & Ishida, 2015).
Organic Synthesis
Selective difluoromethylation methods, where difluoromethyl groups are introduced into organic molecules, play a crucial role in pharmaceuticals and agrochemicals. This compound can be integral in such methods, aiding in the synthesis of various CF2H-containing compounds (Hu, Zhang & Wang, 2009).
Liquid Crystal Technology
Compounds derived from this compound have been studied for their application in liquid crystal technology. Their unique molecular structure influences thermal and electro-optical properties, which are critical for the performance of liquid crystal displays. For example, derivatives of this compound have been investigated for their dielectric anisotropy and elastic constants, key parameters in liquid crystal applications (Jankowiak et al., 2013).
Organic Light-Emitting Devices
This compound derivatives are also significant in the development of organic light-emitting devices (OLEDs). The introduction of fluorinated substituents into arylamine moieties in these compounds can enhance device performance by balancing injected carriers and improving efficiency (Li et al., 2012).
Enhancing Polymer Properties
The modification of polymers with this compound derivatives can significantly impact their optical and photophysical properties. Such modifications can lead to enhanced solid-state emission in poly(thiophene)s, demonstrating the potential of this compound in tuning the properties of conductive polymers (Li, Vamvounis & Holdcroft, 2002).
Safety and Hazards
“2,3-Difluorobiphenyl” is classified as a potentially hazardous substance. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using personal protective equipment as required .
Wirkmechanismus
Target of Action
It’s known that fluorinated aromatic compounds like 2,3-difluorobiphenyl can interact with various proteins and enzymes
Mode of Action
It’s known that fluorinated compounds can interact with their targets in a way that changes the conformation of the target protein, affecting its function . The side chain conformation of a tyrosine residue controls the entry and exit of substrate/product during reversible reactions .
Biochemical Pathways
Fluorinated compounds can affect various metabolic pathways, including central carbon metabolism, glycolysis, the tricarboxylic acid (tca) cycle, and the pentose phosphate pathway .
Pharmacokinetics
It’s known that the adme properties of a drug are determined by its structure and can provide essential value for predicting its bioavailability .
Result of Action
It’s known that fluorinated compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
It’s known that various factors, including temperature, ph, and the presence of other compounds, can affect the action of drugs .
Biochemische Analyse
Biochemical Properties
It is known that fluorinated compounds can be catabolised via established catabolic pathways . For instance, 4-Fluorobiphenyl was principally transformed to 4-fluoro-4′-hydroxybiphenyl by the fungus Cunninghamella elegans
Cellular Effects
It is known that fluorinated compounds can have significant effects on cellular processes . For example, they can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism
Molecular Mechanism
It is known that fluorinated compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the effects of fluorinated compounds can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
It is known that the effects of fluorinated compounds can vary with different dosages . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
It is known that fluorinated compounds can be catabolised via established catabolic pathways . This could also include any effects on metabolic flux or metabolite levels
Transport and Distribution
It is known that fluorinated compounds can interact with transporters or binding proteins
Subcellular Localization
It is known that fluorinated compounds can be directed to specific compartments or organelles
Eigenschaften
IUPAC Name |
1,2-difluoro-3-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAYNOYJLJHNSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Nitropyrrolo[1,2-a]indol-4-one](/img/structure/B3356495.png)
![7-Nitropyrrolo[1,2-a]indol-4-one](/img/structure/B3356499.png)


![1-(2-Methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B3356519.png)
![1-[2-(Pyridazin-4-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B3356522.png)


![5-[Hydroxy(methylamino)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B3356549.png)
![Furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione](/img/structure/B3356550.png)


![(2Z)-3-(5-Methyl-1,2-oxazol-3-yl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B3356591.png)
